molecular formula C15H24BNO3 B13995153 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamino)ethanol

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamino)ethanol

Cat. No.: B13995153
M. Wt: 277.17 g/mol
InChI Key: UMSAOJDMMRHQLH-UHFFFAOYSA-N
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Description

2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)ethan-1-ol is a compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)ethan-1-ol typically involves the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with a suitable benzylamine derivative. The reaction is often catalyzed by palladium complexes and requires specific conditions such as elevated temperatures and inert atmospheres .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various boronic esters, acids, and other boron-containing derivatives that are useful in further synthetic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)ethan-1-ol involves its interaction with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)ethan-1-ol is unique due to its specific structure, which combines a boron-containing dioxaborolane ring with an aminoethanol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C15H24BNO3

Molecular Weight

277.17 g/mol

IUPAC Name

2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]ethanol

InChI

InChI=1S/C15H24BNO3/c1-14(2)15(3,4)20-16(19-14)13-7-5-6-12(10-13)11-17-8-9-18/h5-7,10,17-18H,8-9,11H2,1-4H3

InChI Key

UMSAOJDMMRHQLH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNCCO

Origin of Product

United States

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